molecular formula C11H10N2O2S B8750401 Methyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

Methyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

Cat. No. B8750401
M. Wt: 234.28 g/mol
InChI Key: FTBPGHRUVOLRMJ-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

A mixture of pyridine-2-carbothioamide (5.00 g) and ethanol (15 mL) was heated at 50° C. Methyl 2-chloro-3-oxobutanoate (4.41 mL) was slowly added to this solution over 10 minutes. The solution was heated at 70° C. for 18 hours. The solution was cooled to room temperature and 50% ethanol (20 mL) was added. The solution was cooled to 0° C. and stirred for 1 hour. The solution was filtered and dried over vacuum to obtain the title compound (4.90 g) with the following physical data.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.41 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[S:9])[NH2:8].Cl[CH:11]([C:16](=O)[CH3:17])[C:12]([O:14][CH3:15])=[O:13]>C(O)C>[CH3:17][C:16]1[N:8]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[S:9][C:11]=1[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(N)=S
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.41 mL
Type
reactant
Smiles
ClC(C(=O)OC)C(C)=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 70° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
dried over vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)OC)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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